molecular formula C21H26Br2N2O6S2 B2676020 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine CAS No. 496014-55-2

1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine

Cat. No.: B2676020
CAS No.: 496014-55-2
M. Wt: 626.38
InChI Key: RLFHQMIVVVNERM-UHFFFAOYSA-N
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Description

1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine is a synthetic, high-purity chemical reagent designed for research applications. As a disubstituted piperazine derivative, this compound belongs to a class of molecules known for their significant utility in medicinal chemistry and drug discovery research . Piperazine-based scaffolds are frequently investigated for their diverse biological activities, which can include antiproliferative effects and the ability to modulate key cellular signaling pathways . This compound is structurally characterized by two 5-bromo-2-ethoxybenzenesulfonyl groups attached to a 2-methylpiperazine core. The bromine atoms serve as potential handles for further chemical modification via cross-coupling reactions, while the sulfonyl groups can contribute to molecular interactions with biological targets. Researchers may find value in this molecule as a building block for the synthesis of more complex chemical libraries or as a tool compound for probing biological mechanisms. Related benzenesulfonyl piperazine derivatives have been identified as potent chemical probes in biochemical research, such as inactivating eukaryotic translation initiation factor 2-alpha (eIF2-α) to regulate global protein synthesis . Other piperazine derivatives have demonstrated promising antiproliferative activity against human chronic myelogenous leukemia cell lines, highlighting the therapeutic relevance of this chemical class . Application Note: This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,4-bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Br2N2O6S2/c1-4-30-18-8-6-16(22)12-20(18)32(26,27)24-10-11-25(15(3)14-24)33(28,29)21-13-17(23)7-9-19(21)31-5-2/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFHQMIVVVNERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=C(C=CC(=C3)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Br2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the bromination of 2-ethoxybenzenesulfonyl chloride followed by a coupling reaction with 2-methylpiperazine. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can form bonds with other aromatic or aliphatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H16Br2N2O4S2C_{16}H_{16}Br_2N_2O_4S_2, with a molecular weight of 524.3 g/mol. Its structure features two sulfonyl groups attached to a piperazine ring, which enhances its biological activity by facilitating interactions with various biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity

1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has shown promise in anticancer research. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines. The following table summarizes its effectiveness:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition critical for cancer growth .

2. Antiviral Properties

Research has also explored the compound's potential as an antiviral agent. In particular, it has been evaluated for activity against viruses such as Ebola. The compound's mechanism involves blocking viral entry by interacting with specific proteins essential for viral infection .

1. Enzyme Inhibition

The compound has been studied for its ability to modulate enzymes involved in metabolic pathways. It acts as an inhibitor of pyruvate kinase M2 (PKM2), which is significant in cancer metabolism, promoting the Warburg effect where cancer cells preferentially utilize glycolysis over oxidative phosphorylation .

2. Antibacterial Effects

In addition to its anticancer and antiviral properties, this compound has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicates that modifications to the sulfonyl groups can enhance its antibacterial potency .

Case Studies

Study on Anticancer Efficacy

A comprehensive screening of derivatives of this compound revealed significant anticancer properties. For example, modifications to the piperazine core led to variations in cytotoxicity across different cancer cell lines, indicating the importance of structural optimization in drug design .

Antiviral Screening

In a study assessing its antiviral efficacy against Ebola virus, the compound was shown to inhibit viral replication effectively at low concentrations (EC50 values below 1 µM). This highlights its potential as a lead compound for developing antiviral therapies .

Mechanism of Action

The mechanism of action of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atoms may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine

  • Structural Differences: Replaces sulfonyl groups with bicyclic monoterpene moieties derived from (−)-nopol mesylate. The synthesis involves alkylation of piperazine with monoterpene fragments under reflux conditions .
  • Functional Properties : Exhibits antifungal activity due to the hydrophobic bicyclic groups, contrasting with the sulfonamide-based pharmacological targets of the target compound.
  • Characterization : Fully resolved via X-ray diffraction, highlighting the role of bulky substituents in stabilizing crystal lattices .

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine

  • Substituent Effects : Benzoyl groups with chloro and isobutoxy substituents replace sulfonyl groups. The electron-withdrawing chlorine and bulky isobutoxy groups reduce solubility compared to bromo-ethoxy-sulfonyl derivatives .
  • Synthesis : Likely formed via Friedel-Crafts acylation or similar methods, differing from sulfonylation routes.

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

  • Pharmacological Role: Acts as a protein kinase C inhibitor, demonstrating that sulfonyl substituents on 2-methylpiperazine can modulate enzyme inhibition. However, the isoquinoline group in H-7 enhances specificity compared to bromo-ethoxy substituents .
  • Structure-Activity : The absence of bromine and ethoxy groups in H-7 underscores the importance of aromatic substituents in targeting specific kinases.

Influence of the 2-Methyl Group on Piperazine Derivatives

Physicochemical Properties

  • Steric Effects: The 2-methyl group in piperazine derivatives reduces conformational flexibility, impacting binding to biological targets (e.g., 5-HT(1A) receptors) and material science applications (e.g., aluminophosphate templating) .
  • Thermal Stability: In aluminophosphate synthesis, 2-methylpiperazine directs distinct crystal structures at 160°C compared to unsubstituted piperazine, but this effect diminishes at 190°C, indicating temperature-dependent behavior .

Data Tables

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Substituents Key Properties Biological/Material Application Reference
Target Compound 5-Bromo-2-ethoxybenzenesulfonyl High receptor affinity (hypothesized) CNS therapeutics (potential) [1, 14]
1,4-Bis(monoterpene-ethyl)piperazine Bicyclic monoterpene Antifungal activity Antifungal agents [2, 3]
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine Chloro-isobutoxybenzoyl Low solubility Undisclosed (structural studies) [5, 18]
H-7 Isoquinolinesulfonyl Protein kinase C inhibition Cell differentiation modulation [16]

Biological Activity

1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine (CAS Number: 496014-55-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26Br2N2O6S2
  • Molecular Weight : 626.38 g/mol
  • Structure : The compound features a piperazine core substituted with two 5-bromo-2-ethoxybenzenesulfonyl groups, which are believed to contribute to its biological activity.

Pharmacological Activity

This compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors. The following sections detail its pharmacological effects:

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). PDE inhibitors are significant in treating conditions like erectile dysfunction and pulmonary hypertension.

Anticancer Activity

Preliminary studies have shown that compounds similar to this compound possess anticancer properties. The sulfonyl group is known to enhance the compound's interaction with DNA and inhibit cancer cell proliferation. For instance:

  • Case Study : A study evaluating the cytotoxic effects of sulfonamide derivatives on breast cancer cells demonstrated that derivatives with similar structural motifs significantly reduced cell viability through apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of PDEs : This leads to increased levels of cAMP and cGMP, which can modulate numerous signaling pathways involved in cell proliferation and apoptosis.
  • Intercalation with DNA : The structural components allow it to intercalate into DNA strands, potentially disrupting replication and transcription processes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPDE inhibition; potential for treating ED
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial ActivityInhibition of bacterial growth

Q & A

Basic Research Question

  • 1H NMR^1 \text{H NMR} : For 1,4-bis-sulfonylated derivatives, the piperazine ring protons split into distinct multiplets due to restricted rotation. Compare with , where sulfonylation shifts methylene protons (e.g., δ 3.23–3.82 ppm for CH2_2 groups adjacent to sulfonyl).
  • FTIR : Confirm sulfonyl group presence via S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and ether C-O bonds (~1250 cm1^{-1}) from ethoxy substituents ().
  • Pitfalls : Overlapping signals from bromoaryl or ethoxy groups may obscure piperazine protons. Use deuterated DMSO or CDCl3_3 to enhance resolution and compare with published spectra of analogous compounds (e.g., ) .

What mechanistic insights explain the regioselectivity of sulfonylation in 2-methylpiperazine derivatives, and how can competing pathways be controlled?

Advanced Research Question
Sulfonylation typically targets the less sterically hindered nitrogen in piperazines. For 2-methylpiperazine, the methyl group at C2 creates asymmetry, favoring sulfonylation at N1 and N4 (). Competing pathways include:

  • Monosulfonylation : Mitigated by using excess sulfonyl chloride (≥2.2 eq.) and slow addition to ensure bis-functionalization.
  • Ring-opening : Avoided by maintaining moderate temperatures (<90°C) and inert atmospheres (N2_2/Ar).
    Theoretical Framework : Computational models (e.g., DFT) can predict electron density at nitrogen sites, guiding reagent design (). Validate with 13C NMR^{13} \text{C NMR} to confirm substitution patterns .

What strategies are effective for analyzing structure-activity relationships (SAR) in bis-sulfonylated piperazine analogs targeting kinase inhibition?

Advanced Research Question

  • Fragment-Based Design : Replace bromo/ethoxy groups with bioisosteres (e.g., chloro, methoxy) to modulate solubility and binding ().
  • Activity Cliffs : Evaluate substituent effects using enzyme assays (e.g., IC50_{50} shifts). For example, shows that 2-bromophenyl groups enhance kinase affinity by 10-fold compared to unsubstituted analogs.
  • Data Integration : Combine crystallography (), docking simulations, and kinetic studies to map interactions.

Challenge : Contradictions in bioactivity data may arise from assay conditions (e.g., pH, co-solvents). Replicate experiments under standardized protocols () and apply multivariate analysis .

How can researchers resolve contradictions in reported spectral data for sulfonylated piperazines, and what validation protocols are essential?

Advanced Research Question
Discrepancies in NMR/FTIR data often stem from:

  • Solvent effects : CDCl3_3 vs. DMSO-d6_6 shifts proton signals ().
  • Dynamic effects : Restricted rotation in sulfonamides causing signal splitting (e.g., δ 3.4–3.8 ppm for N-CH2_2-SO2_2).
    Validation :

Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Compare with literature data for structurally analogous compounds (e.g., ).

Use 2D NMR (COSY, HSQC) to assign ambiguous protons .

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